molecular formula C24H13NO2 B12623554 (3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one CAS No. 917511-29-6

(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one

Cat. No.: B12623554
CAS No.: 917511-29-6
M. Wt: 347.4 g/mol
InChI Key: KFPHKTXLMMYFEW-UHFFFAOYSA-N
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Description

The compound (3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one is a benzofuranone derivative featuring an ethynylphenylimino group at the 3-position and a phenylethynyl substituent at the 5-position. Benzofuranones are known for their applications in medicinal chemistry and materials science due to their aromaticity and functional versatility .

Properties

CAS No.

917511-29-6

Molecular Formula

C24H13NO2

Molecular Weight

347.4 g/mol

IUPAC Name

3-(3-ethynylphenyl)imino-5-(2-phenylethynyl)-2-benzofuran-1-one

InChI

InChI=1S/C24H13NO2/c1-2-17-9-6-10-20(15-17)25-23-22-16-19(13-14-21(22)24(26)27-23)12-11-18-7-4-3-5-8-18/h1,3-10,13-16H

InChI Key

KFPHKTXLMMYFEW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)N=C2C3=C(C=CC(=C3)C#CC4=CC=CC=C4)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of ethynyl and phenylethynyl groups through palladium-catalyzed coupling reactions. The imino group is then introduced via a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core or the ethynyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nucleophile-substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs to (3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one exhibit significant anticancer properties. For instance, studies involving related benzofuran derivatives have shown promising results in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific assays like the Sulforhodamine B assay have been utilized to quantify the anti-proliferative effects of these compounds against various cancer types .

2. Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies can provide insights into how this compound binds to proteins or nucleic acids, potentially leading to the development of targeted therapies .

Material Science Applications

1. Organic Electronics
The electronic properties imparted by the ethynyl groups make this compound a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic characteristics through structural modifications allows for optimization in device performance .

2. Photonic Applications
Due to its unique optical properties, this compound may also find applications in photonic devices. The compound's ability to absorb and emit light at specific wavelengths could be harnessed in sensors and imaging technologies .

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The ethynyl and phenylethynyl groups can facilitate interactions with hydrophobic pockets in proteins, while the imino group may form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s ethynyl groups may complicate synthesis compared to benzylidene or phenoxy analogs, which show higher yields (e.g., 82% in ) .
  • Electronic Effects: Ethynyl substituents likely increase electron-deficient character, enhancing reactivity in cross-coupling reactions compared to benzylidene or amino groups .
  • Biological Potential: Amino or halogenated analogs () demonstrate bioactivity, suggesting the target compound could be optimized for pharmaceutical applications by modifying substituents .

Biological Activity

(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H17NO\text{C}_{21}\text{H}_{17}\text{N}\text{O}

This compound features a benzofuran core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have shown that benzofuran derivatives exhibit significant antimicrobial properties. For instance, a review highlighted that various benzofuran compounds demonstrated promising activity against Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 2 μg/mL, indicating potent antimicrobial effects .

CompoundMIC (μg/mL)Activity Type
Compound 38Antimycobacterial
Compound 42Antifungal
Compound 63.12Antimycobacterial

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer properties. Studies have shown that certain compounds induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, the compound BL-038 was found to increase ROS production, leading to cytochrome C release and subsequent caspase activation in human chondrosarcoma cells .

Case Study:
A study evaluated the cytotoxic effects of a series of benzofuran derivatives on human cancer cell lines. The results indicated that some compounds exhibited IC50 values lower than 10 μM, suggesting significant potential for further development as anticancer agents .

Antiviral Activity

The antiviral potential of benzofuran derivatives has been explored in various studies. In one study, bis-benzofuran conjugates were tested against yellow fever virus (YFV), showing effective reduction in cytopathic effects at concentrations below 10 μM . This suggests that the benzofuran scaffold could be a promising lead for antiviral drug development.

The biological activities of this compound can be attributed to several mechanisms:

  • ROS Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Inhibition of DNA Synthesis : Some benzofuran derivatives interfere with DNA replication in microbial cells.
  • Membrane Disruption : Certain compounds disrupt microbial cell membranes, leading to cell death.

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